tert-Butyl Propylcarbamate: A Technical Guide to Structure, Synthesis, and Application
tert-Butyl Propylcarbamate: A Technical Guide to Structure, Synthesis, and Application
Executive Summary
tert-Butyl propylcarbamate (CAS: 105678-25-9), also known as N-Boc-propylamine , is a pivotal aliphatic carbamate intermediate in medicinal chemistry and organic synthesis.[1][2][3] It serves as a protected form of propylamine, allowing for the controlled introduction of propylamino moieties into complex pharmacophores without interference from the nucleophilic nitrogen.
Its lipophilic propyl chain, combined with the acid-labile tert-butoxycarbonyl (Boc) protecting group, makes it an ideal building block for modulating solubility and hydrophobic interactions in drug candidates, particularly in kinase inhibitors (e.g., CDK8) and bio-orthogonal linker systems. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, spectroscopic characterization, and applications in drug development.
Chemical Profile & Physicochemical Properties[1][4][5][6][7]
The compound is characterized by a propyl chain attached to a carbamate nitrogen, protected by a bulky tert-butyl group.[4] This structure imparts stability under basic conditions while remaining sensitive to acidic hydrolysis.
Table 1: Physicochemical Constants
| Property | Data | Note |
| IUPAC Name | tert-Butyl propylcarbamate | |
| Common Name | N-Boc-propylamine | |
| CAS Number | 105678-25-9 | Confirmed [1, 2] |
| Molecular Formula | ||
| Molecular Weight | 159.23 g/mol | |
| Physical State | Colorless Oil | At room temperature [3] |
| Solubility | Soluble in DCM, EtOAc, MeOH, | Lipophilic nature |
| Boiling Point | ~80-90 °C (at reduced pressure) | Estimated based on homologs |
| Density | ~0.9 g/cm³ | Estimated |
Synthetic Framework
Synthesis of tert-butyl propylcarbamate typically follows two distinct methodologies: the classical nucleophilic substitution and advanced decarboxylative amination.
Method A: Classical Protection (Standard Protocol)
The most robust industrial route involves the reaction of propylamine with Di-tert-butyl dicarbonate (
-
Reagents: Propylamine (1.0 eq),
(1.1 eq), (optional base). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Conditions:
°C, 2–4 hours. -
Mechanism: Nucleophilic attack of the amine on the carbonyl of
, followed by elimination of tert-butanol and .
Method B: Decarboxylative Amination (Advanced)
Recent literature describes a base-mediated intramolecular decarboxylative synthesis from alkanoyloxycarbamates. This method is useful when starting from carboxylic acid derivatives rather than the amine itself [3].
-
Precursor: tert-butyl ((butanoyl)oxy)carbamate.
-
Catalyst:
(1.0 eq).[5] -
Solvent: Acetonitrile (
). -
Conditions: 100 °C, 1 hour.
-
Yield: ~73%.
Deprotection Strategy
The Boc group is orthogonal to base-labile groups (like Fmoc or esters) but is cleaved rapidly by strong acids.
-
Reagents: Trifluoroacetic acid (TFA) in DCM (1:1) or 4M HCl in Dioxane.
-
Product: Propylammonium salt (TFA or HCl salt).
Visualization: Synthesis & Deprotection Cycle
Figure 1: The synthetic lifecycle of tert-butyl propylcarbamate, illustrating the reversible protection mechanism.
Spectroscopic Characterization
Accurate identification is critical for quality control. The following NMR data is derived from purified samples in deuterated chloroform (
Proton NMR ( NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 4.57 | Broad Singlet | 1H | NH | Carbamate proton (exchangeable) |
| 3.08 – 3.03 | Multiplet | 2H | Methylene adjacent to Nitrogen | |
| 1.49 – 1.44 | Multiplet | 2H | Central methylene of propyl chain | |
| 1.42 | Singlet | 9H | Boc group (Diagnostic peak) | |
| 0.88 | Triplet ( | 3H | Terminal methyl group |
Carbon NMR ( NMR)
Solvent:
-
Carbonyl (C=O): ~156.0 ppm (Carbamate)
-
Quaternary C: ~79.0 ppm (tert-butyl quaternary carbon)
- : ~42.0 ppm (Propyl C1)
-
Boc Methyls: ~28.4 ppm (Intense signal)
-
Central
: ~23.0 ppm (Propyl C2) -
Terminal
: ~11.0 ppm (Propyl C3)
Functional Utility in Drug Design
The N-Boc-propylamine motif is not merely a passive intermediate; it is actively used to engineer specific molecular interactions.
Hydrophobic Pocket Targeting (Kinase Inhibitors)
In the development of CDK8/CycC inhibitors , the propyl chain of tert-butyl propylcarbamate derivatives has been utilized to probe hydrophobic "front pockets" of the enzyme.
-
Mechanism: The lipophilic propyl group extends into the solvent-exposed region or specific hydrophobic clefts (e.g., near Arg356 in CDK8), improving binding residence time compared to shorter or more polar linkers [4].
-
Structural Role: It acts as a "spacer" that positions the active pharmacophore while shielding the amine from premature metabolic conjugation.
Bio-orthogonal Chemistry (Linker Design)
tert-Butyl propylcarbamate is a precursor for 3-cyano-N-Boc-propylamine , a key intermediate in the synthesis of Trans-Cyclooctene (TCO) derivatives used in "Click" chemistry (Tetrazine ligation) [5].
-
Workflow:
-
N-Boc-propylamine
Functionalization to 3-cyano derivative. -
Conversion to TCO-linker.
-
Conjugation to monoclonal antibodies (mAbs) for tumor targeting.
-
-
Significance: The propyl chain provides the necessary flexibility to prevent steric clash between the bulky TCO group and the antibody surface.
Visualization: Drug Design Workflow
Figure 2: Strategic application of the propylcarbamate scaffold in medicinal chemistry.
Handling, Stability, and Safety
Stability Profile[12]
-
Thermal Stability: Stable up to ~100 °C. Decomposition (release of isobutylene) occurs at elevated temperatures (>150 °C) or in the presence of strong Lewis acids.
-
Storage: Store at room temperature (15–25 °C) in a dry, sealed container. Hygroscopic nature is minimal due to lipophilicity.
Safety Protocols
-
Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A).
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are required.
-
Disposal: Incineration is the preferred method for disposal of organic carbamates.
References
-
Sigma-Aldrich. tert-Butyl propylcarbamate Product Sheet. CAS 105678-25-9.[1][2][3][6][7][8] Link
-
BLD Pharm. tert-Butyl propylcarbamate MSDS and Properties. Link
-
Li, H., et al. (2018). "Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates." The Journal of Organic Chemistry, 83(11). (Provides 1H NMR and synthesis protocol). Link
-
Schneider, E.V., et al. (2013). "Structure–kinetic relationship study of CDK8/CycC specific compounds." Proceedings of the National Academy of Sciences. (Discusses propylcarbamate moiety in binding pockets). Link
-
Rossin, R., et al. (2019). "Compounds comprising a linker for increasing transcyclooctene stability."[9] Patent WO2019212357A1. (Describes use as precursor for TCO linkers). Link
Sources
- 1. 105678-25-9|tert-Butyl propylcarbamate|BLD Pharm [bldpharm.com]
- 2. 16066-84-5|tert-Butyl methylcarbamate|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure–kinetic relationship study of CDK8/CycC specific compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy Online CAS Number 105678-25-9 - TRC - tert-Butyl Propylcarbamate | LGC Standards [lgcstandards.com]
- 7. arctomsci.com [arctomsci.com]
- 8. tert-Butyl propylcarbamate | 105678-25-9 [sigmaaldrich.com]
- 9. WO2019212357A1 - Compounds comprising a linker for increasing transcyclooctene stability - Google Patents [patents.google.com]
